Sodium fluoride

Catalog No.
S596907
CAS No.
7681-49-4
M.F
FNa
NaF
M. Wt
41.9881724 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium fluoride

CAS Number

7681-49-4

Product Name

Sodium fluoride

IUPAC Name

sodium;fluoride

Molecular Formula

FNa
NaF

Molecular Weight

41.9881724 g/mol

InChI

InChI=1S/FH.Na/h1H;/q;+1/p-1

InChI Key

PUZPDOWCWNUUKD-UHFFFAOYSA-M

SMILES

[F-].[Na+]

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
4g/100mL
Insoluble in alcohol
Solubility in water 4.0 g/100 ml water at 15 °C. Solubility in water 4.3 g/100 ml water at 25 °C. Solubility in water 5.0 g/100 ml water at 100 °C
Solubility in water, g/100ml at 20 °C: 4.0
4%

Synonyms

Fluoride, Sodium, Fluorides, Sodium, Fluoristat, Fluoristats, Ossin, Ossins, Sodium Fluoride, Sodium Fluorides, Zymafluor, Zymafluors

Canonical SMILES

[F-].[Na+]

Oral Health Research:

  • Mechanism of action for preventing dental caries: Extensive research has established that sodium fluoride plays a crucial role in preventing tooth decay. Studies show that fluoride ions incorporated into tooth enamel (fluorapatite) make it more resistant to acid erosion caused by plaque bacteria, thus hindering the development of cavities. Source: National Institutes of Health, "Fluoride for Children": )
  • Efficacy of topical fluoride applications: Research investigates the effectiveness of various topical fluoride applications, including toothpastes, mouthwashes, gels, and varnishes, in preventing cavities and remineralizing early-stage tooth decay. These studies compare the efficacy of different fluoride concentrations, delivery methods, and their impact on oral health outcomes. Source: The Cochrane Collaboration, "Fluoride mouthrinses for preventing dental caries in adults":

Toxicological Research:

  • Safety assessment of fluoride exposure: Due to its widespread use, research efforts focus on assessing the safety of sodium fluoride at different exposure levels. This includes studies investigating potential adverse effects, such as dental fluorosis (excessive fluoride intake causing enamel defects), skeletal fluorosis (bone changes due to high fluoride intake), and potential neurodevelopmental effects in children. Source: National Toxicology Program, "NTP Toxicology and Carcinogenesis Studies of Sodium Fluoride": )
  • Evaluation of alternative fluoridation methods: Researchers explore alternative methods for delivering fluoride to address concerns about excessive fluoride intake from certain sources, such as drinking water fluoridation. This includes investigating the effectiveness and safety of alternative methods like topical fluoride applications, community water fluoridation with adjusted levels, and individual fluoride supplementation. Source: World Health Organization, "Fluoride in drinking-water":

Other Research Applications:

  • Fluoride in bone health research: Studies investigate the role of fluoride in bone metabolism and its potential impact on bone health. While some studies suggest a potential role for fluoride in promoting bone density, further research is needed to fully understand its complex effects on bone health. Source: National Institutes of Health, "Osteoporosis and Related Bone Diseases": )
  • Industrial applications: Sodium fluoride has various industrial applications, including the production of refrigerants, insecticides, and certain glasses. Research in this field focuses on developing safe and efficient methods for its use in these applications while minimizing potential environmental and health risks.

Sodium fluoride is an inorganic ionic compound with the chemical formula NaF. It appears as a colorless crystalline solid or white powder and is highly soluble in water, dissociating into sodium ions (Na⁺) and fluoride ions (F⁻) upon dissolution. Sodium fluoride is primarily known for its applications in dental health, particularly in the prevention of dental caries, as well as in various industrial processes. Its structure features a cubic lattice similar to that of sodium chloride, with a lattice spacing of approximately 462 picometers, which is smaller than that of sodium chloride .

Sodium fluoride is generally safe in low concentrations like those found in fluoridated water (around 0.7 mg/L) or toothpaste (around 1500 ppm) [, ]. However, high ingestion can lead to adverse effects like nausea, vomiting, and dental fluorosis (discoloration and mottling of teeth). The US Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) of 4 mg/L for fluoride in drinking water.

Safety Precautions:

  • Keep sodium fluoride products out of reach of children.
  • Do not swallow fluoride toothpaste.
  • Consult a doctor before using high-dose fluoride supplements.

  • Formation Reaction: Sodium fluoride can be synthesized through the direct reaction of sodium and fluorine:
    2Na(s)+F2(g)2NaF(s)2\text{Na}(s)+\text{F}_2(g)\rightarrow 2\text{NaF}(s)
  • Hydrolysis: When sodium fluoride reacts with water, it produces hydrogen fluoride and sodium hydroxide:
    NaF+H2OHF+NaOH\text{NaF}+\text{H}_2\text{O}\rightarrow \text{HF}+\text{NaOH}
  • Displacement Reaction: Sodium fluoride can react with chlorine to form sodium chloride and fluorine:
    NaF+Cl2(g)NaCl+F2(g)\text{NaF}+\text{Cl}_2(g)\rightarrow \text{NaCl}+\text{F}_2(g)

These reactions highlight the compound's reactivity and its potential to form other useful compounds .

Sodium fluoride can be synthesized through various methods:

  • Neutralization Reaction: Neutralizing hydrofluoric acid with sodium hydroxide or sodium carbonate:
    HF+NaOHNaF+H2O\text{HF}+\text{NaOH}\rightarrow \text{NaF}+\text{H}_2\text{O}
  • Precipitation from Bifluoride: Sodium bifluoride can be heated to release hydrofluoric acid and yield sodium fluoride:
    NaHF2NaF+HF\text{NaHF}_2\rightarrow \text{NaF}+\text{HF}
  • From Fluorapatite: Sodium fluoride is also produced as a byproduct during the processing of phosphate rock for fertilizers .

Sodium fluoride has diverse applications across various fields:

  • Dental Care: Widely used in toothpaste and mouth rinses to prevent cavities.
  • Water Fluoridation: Added to public water supplies to reduce dental caries.
  • Industrial Uses: Employed as a cleaning agent, in glass manufacturing, and as a flux in metallurgy.
  • Agriculture: Used as an insecticide and herbicide.
  • Chemical Synthesis: Acts as a reagent in organic synthesis processes like the Finkelstein reaction .

Research has shown that sodium fluoride interacts with various biological systems. For example, studies indicate that it can influence enzyme activity, particularly phosphatases, which are critical for cellular signaling pathways. Moreover, its effects on bone health have been extensively studied, revealing both beneficial and detrimental impacts depending on dosage and duration of exposure. High doses may lead to skeletal fluorosis, while controlled use can help treat conditions like osteoporosis .

Sodium fluoride shares similarities with other fluoride compounds but possesses unique properties:

CompoundChemical FormulaUnique Features
Sodium chlorideNaClCommon table salt; non-toxic
Calcium fluorideCaF₂Naturally occurring mineral; less soluble
Potassium fluorideKFUsed in some chemical syntheses
Ammonium fluorideNH₄FSoluble; used in certain chemical applications
Lithium fluorideLiFHigh melting point; used in nuclear reactors

Sodium fluoride's unique combination of high solubility and biological activity makes it particularly valuable for dental applications compared to these other compounds .

Physical Description

Sodium fluoride is a colorless crystalline solid or white powder, or the solid dissolved in a liquid. It is soluble in water. It is noncombustible. It is corrosive to aluminum. It is used as an insecticide. It is also used to fluorinate water supplies, as a wood preservative, in cleaning compounds, manufacture of glass, and for many other uses.
Sodium fluoride, solution appears as an aqueous solution. Odorless. The maximum solubility of sodium fluoride in water at room temperature is 4.2 g per 100 g of water.
Dry Powder; Pellets or Large Crystals; Other Solid
Odorless, white powder or colorless crystals. [Note: Pesticide grade is often dyed blue.]; [HSDB]
WHITE CRYSTALS OR POWDER.
Odorless, white powder or colorless crystals. [Note: Pesticide grade is often dyed blue.]

Color/Form

Colorless, cubic or tetragonal crystals
White powder or colorless crystals [Note: Pesticide grade is often dyed blue].

Hydrogen Bond Acceptor Count

1

Exact Mass

41.98817244 g/mol

Monoisotopic Mass

41.98817244 g/mol

Boiling Point

3083 °F at 760 mmHg (NTP, 1992)
1704 °C
1700 °C
3099 °F

Heavy Atom Count

2

Taste

SALTY
5X10-3 moles/l in water (Taste detection)

Density

2.79 at 68 °F (USCG, 1999) - Denser than water; will sink
2.78
2.8 g/cm³

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen fluoride and disodium oxide/.

Melting Point

1819 °F (NTP, 1992)
993 °C
1819 °F

UNII

8ZYQ1474W7

Related CAS

1333-83-1 (hydrochloride(HF2))

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Sodium fluoride in the oral or topical form is indicated for the prevention and control of dental caries and for the maintenance of dental health. Fluoride supplements in the form of tablets and other formulas may be prescribed to prevent tooth decay in high-risk children aged 6 months to 16 years old whose drinking water source contains low fluoride concentrations.

Therapeutic Uses

Fluorides, Topical
Sodium fluoride is indicated as a dietary supplement for prevention of dental caries in children in those areas where the level of naturally occurring fluoride in the drinking water is inadequate. In optimally fluoridated communities, sodium fluoride supplementation may be necessary in infants that are totally breast-fed or receive ready-to-use formulas or in children consuming nonfluoridated bottled water rather than tap water. Sodium fluoride supplementation may also be indicated in those situations where home water filtration systems remove fluoride. This usually occurs with reverse osmosis or distillation units, but not with carbon charcoal filters. Evidence that oral systemic fluoride supplements reduce dental caries in adults is lacking. /Included in US product labeling/
Sodium fluoride has been used to treat osteoporosis and otospongiosis in adults; however, its use is controversial and further studies are needed. The doses used in osteoporosis and otospongiosis have potential for toxicity, including skeletal fluorosis, osteomalacia, widening of unmineralized osteoid seams, and upper gastrointestinal ulceration.
Sodium fluoride is commercially available in multivitamin or multivitamin/iron preparations for use as oral fluoride supplements in infants and children.
For more Therapeutic Uses (Complete) data for SODIUM FLUORIDE (8 total), please visit the HSDB record page.

Mechanism of Action

The prevention of dental caries by topical fluoride is achieved by various mechanisms. Sodium fluoride kills bacteria that cause caries, such a Streptococcus mutans and lactobacilli by interfering with their metabolic activities that result in the formation of lactic acid. Fluoride ions cause the inhibition of glycolytic and other enzymes involved in bacterial metabolism. It changes the permeability of cell membranes, lowering the pH in the cytoplasm of the cell, leading to a decrease in acidity, which is normally implicated in tooth decay. When administered at low topical doses, fluoride in both saliva and plaque and saliva prevent the demineralization of healthy tooth enamel while remineralizing teeth that have previously been demineralized. Sodium fluoride is absorbed by the surface of hydroxyapatite crystals on the teeth, which are necessary for mineralization. This renders the teeth more resistant to demineralization by changing the apatite crystal solubility. Sodium fluoride inhibits the demineralization of teeth in a pH-related manner. When used in high doses, in formulations such as the fluoride varnishes or gels, sodium fluoride forms a layer on the surface of tooth enamel. When the pH of the mouth is reduced due to acid production by bacteria such as S.mutans, fluoride is released, interfering with bacterial metabolism, and then acts to remineralize the teeth.
Fluoride ion becomes incorporated into and stabilizes the apatite crystal of bone and teeth. Fluoride acts primarily to promote remineralization of decalcified enamel and may interfere with growth and development of dental plaque bacteria. Deposition of fluoride ion in the enamel surface of teeth increases resistance to acid and to development of caries.
In fluorosis uncomplicated by systemic illness, fluoride ion appears to be deposited in place of hydroxyl ion in the hydroxyapatite of bone. There is little or no change in the calcium ... or phosphate ... content of the bone. A part of the fluorine deposited in bone is readily excreted after fluoride feeding is stopped, but another part is more firmly held. /Fluorosis/
Fluoride is very reactive and capable of inhibiting a number of enzymes, incl preglycolytic enzymes, phosphatases, and cholinesterase. The result is inhibition of cellular glucose phosphorylation (hence subsequent glycolysis) and respiration and incr sensitivity of cholinergic mechanisms to acethycholinesterase.
Inhibition of one or more enzymes controlling cellular glycolysis (& perhaps resp) may result in a critical lesion. ... binding or precipitation of calcium as calcium fluoride ... suggested as mechanism underlying many diverse signs & symptoms in fluoride poisoning, particularly if death is delayed. ... at least in some species fluoride interferes with both contractile power of heart and the mechanism of beat in a way that cannot be ascribed to hypocalcemia. /Fluoride/

Vapor Pressure

1 mmHg at 1971 °F ; 5 mmHg at 2167 °F (NTP, 1992)
VP: 1 mm Hg at 1077 °C
0 mmHg (approx)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Impurities

... Sodium and aluminum fluosilicates
Sulfates & iron

Other CAS

7681-49-4

Absorption Distribution and Excretion

Sodium fluoride is 90% absorbed from the gastrointestinal tract, with 77% of absorption in the proximal intestine and about 25% in the stomach. The rate of absorption may vary according to gastric pH. Cmax is reached 20-60 minutes after ingestion. Cmax was estimated to be 848 ± 116 ng/mL after a 20mg sodium fluoride solution was ingested, with a Tmax of 0.46 ± 0.17 hours. The bioavailability of sodium fluoride tablets administered in the fasted state during one pharmacokinetic study approached 100%. Another resource reports a sodium fluoride AUC of 1.14 ± 0.12 μg × h/mL after the ingestion of fluoridated water.
Sodium fluoride is rapidly excreted, mainly in the urine. About 90% of fluoride is filtered by the glomerulus and reabsorbed by the renal tubules. About 10% is excreted in the feces.
Fluoride distributes to the saliva, bones, and teeth, and is also found in lesser quantities in the breastmilk and sweat. After the ingestion of sodium fluoridated drinking water, the fluoride ions are found to distribute to the plasma and blood cells. Plasma levels of fluoride concentrations are twice as the concentrations found in blood cells. Adults have been found to retain 36% of ingested fluoride and children have been found to retain about 50% of a dose. Most of the retained fluoride is localized to bone and teeth and 1% accumulates in soft tissues. Fluoride crosses the placenta and the blood-brain barrier. The central nervous system concentrations of sodium fluoride are estimated to reach 20% the plasma concentrations. Studies conducted in communities with high levels of fluoride in water did not show any increase in birth defects. The placenta is able to regulate the accumulation of excess fluoride, possibly protecting the fetus from high levels of fluoride. Despite this, excessively high exposure to fluoride in utero may lead to skeletal fluorosis.
Sodium fluoride is rapidly cleared by the kidneys and depends on various factors, including glomerular filtration rate, urine flow, and urine pH. According to one clinical study evaluating the pharmacokinetics of oral sodium fluoride tablets in healthy young adults, the renal clearance was determined to be 77.4 ± 11.2mL/min for acidic urine and 78.4 ± 6.9mL/min for alkaline urine. Another reference estimates the renal clearance of fluoride ions from sodium fluoridated water at 35–45 mL/min.
During the growth phase of the skeleton, a relatively high portion of an ingested fluoride dose will be deposited in the skeleton. In infants and children with skeletal growth or individuals not consuming fluoridated drinking-water, up to 75% of the daily amount of fluoride that is absorbed may be incorporated into skeletal tissue. When a fluoride dose (e.g., a fluoride tablet or an infant formula diluted with fluoridated drinking-water) is given to infants, the retention will be strongly correlated with the absorbed fluoride dose per kilogram body weight: the higher the fluoride dose, the higher the fluoride retention. Retention of fluoride following intake of a fluoride supplement of 0.25 mg given to infants was shown to be as high as 80-90%. In a study with adults (aged 23-27 years) in which fluoride was given as a single intravenous injection, about 60% of the injected dose (3 mg fluoride as sodium fluoride) was retained.
Experimental studies performed in vivo with rats and in vitro with isolated segments of dog jejunum have indicated that fluoride (as sodium fluoride) is rapidly absorbed from the stomach and intestinal tract in animals. The rate at which fluoride is absorbed from the stomach is inversely related to the pH of the stomach contents
Although most of the fluoride ingested by laboratory animals is absorbed through the gastrointestinal tract, small amounts may also be absorbed from the oral cavity. In female Fischer F-344 rats intubated endotracheally (with oesophageal ligation) with 200 ul of a solution of sodium fluoride (Na18F), approximately 7% of the administered material was absorbed from the oral cavity within 2.5 hr. The absorption of fluoride (as sodium fluoride in solution) from the oral cavity of Syrian hamsters increased with decreasing pH of the solution.
The ingestion of fluoride with food retards its absorption and reduces its bioavailability. When fluoride was ingested as sodium fluoride tablets on a fasting stomach, the bioavailability of fluoride was almost 100%. When the same dose was taken together with a glass of milk, the bioavailability decreased to 70%; when it was taken together with a calcium-rich breakfast, the bioavailability was further reduced to 60%). The decrease in absorption associated with the ingestion of milk or food is probably due to binding of fluoride with certain food constituents, including calcium and other divalent and trivalent cations. When this occurs, the faecal excretion of fluoride will increase. The timing of fluoride ingestion in relation to a meal is critical with respect to fluoride bioavailability. When a few grams of a fluoride dentifrice are swallowed on a fasting stomach, the plasma peak is recorded within 30 min; however, when the dentifrice is swallowed 15 min after a meal, the peak does not occur until after 1 hr. The fluoride from most dental products intended for oral application is almost completely absorbed when swallowed.
For more Absorption, Distribution and Excretion (Complete) data for SODIUM FLUORIDE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Several factors can affect the metabolism of sodium fluoride. These include disorders of acid-base balance, circadian rhythm, hematocrit level, high or low altitude, the level physical activity, hormonal status, renal function, genetic predispositions in addition to the diet.

Associated Chemicals

FLUORIDE ION;16984-48-8

Wikipedia

Sodium fluoride
Villiaumite

Drug Warnings

... Sodium fluoride is used in tablets and drops to supplement intake in children and is also contained in mouth washes at such high levels, 200 to 900 ppm as to represent ... a hazard if large volumes are ingested.
Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/
Because young children usually cannot perform the rinse process necessary with oral rinsing solutions, sodium fluoride and acidulated phosphate fluoride oral rinsing solutions generally should not be used in children younger than 6 years of age, unless otherwise directed by a dentist or physician; children 6-12 years of age should be instructed and/or supervised carefully regarding the proper use of these preparations.
Sodium fluoride and acidulated phosphate fluoride oral solutions and sodium fluoride oral tablets are contraindicated for use as dietary supplements when the fluoride ion concentration in drinking water is greater than 0.6 ppm (mg/L). Sodium fluoride tablets containing 1 mg of fluoride ion should not be used in children younger than 6 years of age and are contraindicated when the fluoride ion concentration in drinking water is 0.3 ppm (mg/L) or greater.
For more Drug Warnings (Complete) data for SODIUM FLUORIDE (7 total), please visit the HSDB record page.

Biological Half Life

The terminal plasma elimination half-life following the ingestion of fluoridated drinking water generally ranges from 3 to 10 hours. The half-life of sodium fluoride in the bones is 20 years.
Following oral admin of sodium fluoride to rabbits, the fluoride concn of plasma rose rapidly from a range of 0.01 to 0.07 ppm to a maximal level usually within 1 hr and then usually declined with a half-life of 4 or 5 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Teratogens
Cosmetics -> Antiplaque; Oral care

Methods of Manufacturing

Prepared by fusing cryolite with sodium hydroxide
Normally manufactured by the reaction of hydrofluoric acid with soda ash (sodium carbonate) or caustic soda (sodium hydroxide), with control of pH essential and proper agitation necessary to obtain the desired crystal size.
Sodium fluoride ... is prepared by neutralizing aqueous hydrogen fluoride with sodium bicarbonate ...

General Manufacturing Information

Wholesale and Retail Trade
Utilities
Not Known or Reasonably Ascertainable
Sodium fluoride (NaF): ACTIVE
Sodium fluoride is an unscheduled precursor to Perren-Kinnear complex.
NOT APPROVED FOR /INSECTICIDAL/ USE IN BARNS, GRAIN BINS, POULTRY HOUSES.
Sodium fluoride sold as household insecticide must be tinted Nile Blue.
Prepared ... by adding equiv amt of sodium hydroxide or sodium carbonate to 40% hydrogen fluoride (precipitation is instantaneous and crystal size depends on pH, but too much hydrogen fluoride yields sodium bifluoride, NaHF2): Muller, Chem-Ztg 52, 5 (1928) ...
Only the powdered grade is authorized by and registered with the EPA for use in pesticide formulations, with the further provision that it must be tinted blue or green, or otherwise discolored. The word poison appears on all labels together with first aid information.

Analytic Laboratory Methods

NIOSH 7902: Analyte: fluoride ion (F-); Matrix: air; Sampler: filter + treated filter (0.8-um cellulose ester membrane followed by sodium carbonate treated cellulose pad; Flow rate: 1-2 l/min; Vol: min: 20 l @ 2.5 mg/cu m, max: 800 l @ 2.5 mg/cu m; Stability: stable; Technique: ion-specific electrode; Range: 0.03-1.2 mg F-/sample; Est LOD (Limit of detection): 3 ug F-/sample; Precision Rel. Std. Dev. (Sr): 0.017; Interferences: hydroxide ion greater than 1/10 fluoride level will interfere positively. Al3+ gives a negative interference. /Fluorides, aerosol and gas/
Matrix: toothpaste; Technique: Dissolve in acid medium; react sodium fluoride with trimethylchlorosilane to form trimethylfluorosilane; extract with benzene; Gas chromatography, flame ionization detector; Limit of detection: not given.
PRODUCT ANALYSIS IS BY DETERMINATION OF THE FLUORINE CONTENT BY TITRIMETRIC METHODS. (AOAC METHODS, 1984, 6.019-6.024).
FLUORIDE ANALYSIS IN DIFFERENT SUBSTRATES BY FLUORIDE SPECIFIC ELECTRODE. /FLUORIDE/
For more Analytic Laboratory Methods (Complete) data for SODIUM FLUORIDE (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

CHARGED PARTICLE ACTIVATION TECHNIQUE IS USEFUL IN NONDESTRUCTIVELY DETERMINING CONCN PROFILES OF F- IN EXTRACTED TEETH. /FLUORIDE/
NIOSH 8308: Analyte: fluoride ion (F-); Specimen: urine, pre- and post-shift; Vol: 50 ml in chemically clean polyethylene bottles; Preservative: 0.2 g EDTA added to bottles before collection; Stability: 2 wk @ 4 °C, longer if frozen; Technique: ion selective electrode; Quality control: spike urine pools, correct for creatinine content; Range: 1-100 mg/l urine; Est LOD: 0.1 mg/l urine; Precision(Sr): 0.04; Interferences: Hydroxide, the only positive interference, is eliminated by use of the buffer /Fluoride in urine/
MATRIX: URINE: PROCEDURE: ION SPECIFIC ELECTRODE; RANGE: LOWER LIMIT URINE 0.19 MG/L. /TOTAL FLUORIDE/
Analyte: Fluoride ion (F-); Matrix: urine; Procedure: Ion selective electrode; Quality control: spike urine pools, correct for creatinine content; Range: 1-100 mg/l urine; Precision: 0.04 /Fluoride in urine/

Storage Conditions

Aqueous solutions of sodium fluoride slowly decompose and become alkaline when stored in glass. Therefore, sodium fluoride solutions should be stored in tight, plastic containers, especially if the pH of the solution is less than 7.5. Sodium fluoride solutions and tablets should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing of the solutions should be avoided. Sodium fluoride is incompatible with calcium and magnesium salts.
Store in a cool, dry, well-ventilated location. Separate from acids and alkalies.
Sodium fluoride /container/ ... should be colored to help distinguish it from table salt or flour.

Interactions

... To examine the efficacy and safety of administration of calcium and magnesium orally and intraperitoneally to treat severe sodium fluoride intoxication ... mice were initially gavaged a lethal dose of sodium fluoride (NaF) or water. Then, mice were treated with water or varying concentrations of calcium chloride (CaCl2) or magnesium sulfate (MgSO4) via intraperitoneal (IP) route or via oral route. Mice were monitored for 24 h, and the time of death was recorded. ... Intraperitoneal injections of large amounts of CaCl2 or MgSO4 were dangerous. All mice gavaged with water and then treated with oral CaCl2 or MgSO4 survived and displayed normal activity during the experiment. The survival rate of mice gavaged with a lethal dose of NaF and then treated with a high dose of oral CaCl2 or MgSO4 was significantly higher than those of using low dose. /The authors concluded that/ oral administration of a high dose of CaCl2 or MgSO4 is a simple, safe, and effective adjunctive method for treating severe oral fluoride poisoning.
Sodium fluoride added with or without sodium selenite in deionized water was administered to male mice for 8 weeks. The influences of fluoride on learning-memory behavior were tested on Y-maze, and the ultrastructure of Gray I synaptic interface in the CA3 area hippocampus was quantitatively analyzed by electron microscopy and computer image processing appliance. The main results showed that the learning capability of mice drinking higher concentration of fluoride presented remarkable deterioration. The thickness of post-synaptic density (PSD) was decreased. The width of the synaptic cleft was remarkably increased. It was found that combined administration of fluoride and proper concentration of selenium could decrease the toxic effect of fluoride. There were synergetic toxicities if the concentration of selenium was too high. The results suggested that selenium might antagonize the neurotoxicity of fluoride on behavior and morphology.
The aim of the study was to evaluate the effect of tamoxifen and natrium fluoride (NaF) on bone metabolism, biochemical properties and blood lipids levels in ovariectomized rats. The study was performed in Wistar rats divided into 5 subgroups: ovariectomized controls, rats treated with NaF 20 mg/kg/24 hr, rats treated with NaF 20 mg/kg/24 hr+tamoxifen 2 mg/kg/24 hr, rats treated with NaF 20 mg/kg/24 hr plus tamoxifen 4 mg/kg/24 hr, and sham-operated controls. In ovariectomized rats the increase of total cholesterol, low-density lipoproteins cholesterol (LDL-cholesterol) as well as the decrease of bone mineral content, bone mineral density and biomechanical properties was observed. The therapy with NaF increased the level of total cholesterol, LDL-cholesterol, triglycerides, bone mineral density, bone mineral content. In this group the decrease of bone strength and stiffness was observed. The administration of tamoxifen reduced the changes in plasma lipid levels, but did not improve the biomechanical properties of bone tissue.
The study was conducted to characterize the action of NaF, which had relaxing property in carbachol precontracted isolated bovine bronchus, on airway responsiveness challenged by acetylcholine receptor agonists in rats and asthmatic humans. Tracheal flow rate and airway resistance were measured in anaesthetized rats. NaF was delivered either before carbachol challenge or together with carbachol. Patients with mild asthma were challenged with methacholine aerosol, and NaF was delivered when FEV1 fell by more than 20%. The results indicated that: (1) in rats NaF significantly inhibited carbachol-induced bronchial constriction when inhaled prior to carbachol challenge as airway resistances in the NaF and NaF+verapamil groups were significantly lower than those in the control group; (2) NaF significantly reversed carbachol or methacholine-induced bronchial constriction in asthmatic patients. In conclusion, NaF, delivered in form of aerosol, reduced bronchial responsiveness to carbachol in rats and had a bronchodilating effect on rat and human airways precontracted by inhalation of acetylcholine analogs.
For more Interactions (Complete) data for SODIUM FLUORIDE (12 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

[Effect of toothpaste containing emulsifier 30 and sodium lauryl sulfate surfactant on the integrity of oral epithelium]

Mei Yang, Hai-Ping Zhao, Jie Yang
PMID: 34476452   DOI:

Abstract

To investigate the effect of toothpaste containing emulsifier 30 and sodium lauryl sulfate surfactant on the integrity of oral epithelium.
Sixty individuals equally divided into 2 groups by random number table methods. Group A received toothpaste containing emulsifier 30, while group B received fluoride toothpaste containing sodium lauryl sulfate (SLS) surfactant. The exfoliation of oral soft tissue was evaluated before, 30 minutes and 4 days after the test. The fluoride concentration in plaque and saliva was compared between the two groups. The data were processed with SPSS 22.0 software package.
The scores of oral soft tissue exfoliation at 30 min and 4 d after the test were increased significantly (P<0.05). The scores of subgingival, supragingival, oral apex and oral soft tissue exfoliation of group A at 30 min after using the paste were significantly lower than those 4 days after using the paste(P<0.05), while no significant change was observed in the score of oral soft tissue exfoliation at the dorsal tongue(P>0.05). The total scores of subgingival, supragingival, dorsal tongue, ventral tongue and oral soft tissue exfoliation in group B 30 min after using the paste were significantly higher than those at 4 d after use, and the score of oral soft tissue exfoliation at oral apex was significantly lower than that at 4 d after use (P<0.05).The total scores of subgingival, supragingival, dorsal tongue, ventral tongue and oral soft tissue exfoliation in group B at 30 min after using the paste were significantly higher than those of group A, while the score of oral soft tissue exfoliation at oral apex was significantly lower than that of group A(P<0.05).The total scores of subgingival, supragingival, ventral tongue and oral soft tissue exfoliation in group B at 4 d after using the paste were significantly higher than those of group A(P<0.05). The scores of oral soft tissue exfoliation at oral apex and dorsal tongue at 4 d after use had no significant difference between the two groups (P>0.05). The fluoride concentration in plaque and saliva was increased significantly in both groups after test(P<0.05).
Both fluoride toothpaste containing emulsifier 30 and SLS surfactant cause a certain degree of oral soft tissue exfoliation. In comparison, fluoride toothpaste containing emulsifier 30 has less oral soft tissue damage; moreover, the two fluoride toothpastes can effectively inhibit acid production of plaque bacteria and prevent occurrence of caries.


A randomized, controlled comparison of a stannous-containing dentifrice for reducing gingival bleeding and balancing the oral microbiome relative to a positive control

Tao He, Shi Huang, Feng Yue, Lijiang Wang, Jiquan Liu, Jian Xu
PMID: 34370916   DOI:

Abstract

To evaluate the effect of a stannous-containing fluoride dentifrice on gingival health and on the composition of the oral microbiome versus a positive control dentifrice over 2 weeks, in a population of healthy adults with self-reported sub-optimal oral health at baseline.
This was a randomized, controlled, double-blind clinical study. 87 subjects with self-reported sub-optimal oral health at enrollment were randomized to brush twice daily with either an experimental dentifrice (n= 43) or a marketed positive control dentifrice (n= 43), both containing stannous chloride and 0.321% sodium fluoride. All subjects used a soft, manual toothbrush that was provided. The Mazza modification of gingival papillary bleeding Index (Mazza GI) was used to assess gingivitis at baseline and at Week 2. Supragingival plaque was collected for microbiome composition analyses at baseline, Week 1, and Week 2.
83 subjects completed the study. Baseline means were balanced between the treatment groups (P> 0.34). At Week 2, the positive control dentifrice demonstrated a 63.8% statistically significant (P< 0.0001) reduction relative to baseline for Mazza number of gingival bleeding sites. The experimental stannous containing dentifrice provided a comparable 63.5% gingival bleeding reduction versus baseline. There was no significant (P= 0.96) difference between the two dentifrices for either Mazza GI score or number of bleeding sites measured. The microbiome composition analysis at Week 1 found that 28 gingivitis-associated bacterial genera, including Porphyromonas, Tannerella, and Fusobacterium, were significantly inhibited in both dentifrice groups when compared to baseline, while the relative abundance of genera associated with oral health, such as Rothia, Streptococcus, Haemophilus, and Lautropia, was significantly elevated after treatment. These improvements in the oral ecosystem were sustained at Week 2.
An experimental stannous-containing sodium fluoride dentifrice significantly reduced gingival bleeding comparable to a positive control, and both dentifrices promoted a shift in the oral microbiome towards those genera associated with oral health in a subject population with self-reported sub-optimal oral health at baseline.


In vitro rehardening and staining effects of silver diamine fluoride with and without mucin on early enamel caries lesions

Parand Sorkhdini, Yasmi O Crystal, Qing Tang, Frank Lippert
PMID: 34370913   DOI:

Abstract

To evaluate the rehardening ability of SDF and its individual components, silver, and fluoride ions, on early enamel caries lesions using artificial saliva with and without mucin.
Early caries lesions were created in human permanent enamel specimens. The specimens (n=36 per group) were then treated with a single application of: SDF (38%), SDF followed by application of potassium iodide (SDF+KI), potassium fluoride (KF); fluoride control, 44,800 ppm (F), silver nitrate (AgNO3); silver control, 253,900 ppm (Ag), or deionized water (DIW). Immediately, the specimens were subjected to 4 days of continuous remineralization with or without mucin (n=18 per subgroup). Changes in Vickers surface microhardness from lesion baseline (ΔVHN) were calculated. Data were analyzed using two-way (intervention vs. rehardening models) ANOVA.
In both rehardening models (with or without mucin), SDF (ΔVHN data; mean ± standard deviation; with/without mucin: 26± 19/3± 11) was significantly less effective in rehardening promotion than SDF+KI (37± 12/39± 16) and KF (40± 17/41± 29; P≤ 0.0332). Compared to AgNO3 (9± 9/18± 15) and DIW (3± 7/12± 9), SDF was more effective in the presence of mucin (P≤ 0.001) but not in its absence, similar to DIW (P= 0.1117); less effective vs. AgNO3 (P= 0.0061). The presence of mucin significantly increased the rehardening ability of SDF (P< 0.0001). However, mucin did not affect the extent of rehardening in the other groups (P≥ 0.082). SDF+KI and KF were superior in their ability in rehardening promotion than AgNO3 and DIW in both rehardening models (P< 0.0001). In both rehardening models, ΔL* values from baseline to post-rehardening show that applying KI after SDF significantly lessened the dark staining caused by SDF (P< 0.0001). Under the present in vitro conditions, SDF does not appear to enhance surface rehardening of early enamel caries lesions. The co-presence of mucin during rehardening enhanced the efficacy of SDF which warrants further investigation.
Silver diamine fluoride + potassium iodide may be a viable option in rehardening of early enamel caries lesions.


In vitro anti-erosive property of a mint containing bioactive ingredients

Camila A Zamperini, Adriana C Padron, Jose Villanueva, Mathew T Mathew, Ana K Bedran-Russo
PMID: 34370910   DOI:

Abstract

To evaluate the in vitro protective effect of a mint formulation containing (-)-epigallocatechin-3-gallate (EGCg-mint) on root dentin exposed to a highly erosive environment in the presence and absence of proteolytic challenge.
Root dentin specimens were subjected to an erosion-remineralization cycling model (6×/day; 5 days) that included 5-minute immersion in 1% citric acid and 60-minute immersion in remineralization solution (RS). At the remineralization half-time, the specimens were treated (n= 20) with EGCg-mint, RS (negative control) or sodium fluoride (1,000 ppm of NaF; positive control). Half of the specimens were kept overnight in RS (pH cycling) and the other half in RS with Clostridium histolyticum collagenase (pH-proteolytic cycling). Erosion depth was measured using optical profilometry and data analyzed by two-way ANOVA and Tukey tests (α= 0.05).
Under pH-cycling, NaF resulted in statistically lower erosion depth compared to EGCg-mint (P= 0.020) and RS (P= 0.005). Under pH-proteolytic cycling, EGCg-mint and NaF significantly decreased the tissue loss (erosion depth, P< 0.001) compared to the RS. The EGCg-mint exhibited an anti-erosion property on root dentin under a proteolytic challenge. NaF presented an anti-erosion property regardless of the erosive cycling model.
The anti-erosive action of an over-the-counter mint, containing active ingredients, including epigallocatechin-3-gallate, is likely by the protective mechanisms of the dentin extracellular matrix.


Biological effects of sodium fluoride varnishes used in remineralisation of enamel: An in vitro study

D M Escobar-García, J Puente-Amaro, M Á Rosales-Berber, A Pozos-Guillén, S Ruiz-Rodríguez, A Garrocho-Rangel
PMID: 34237999   DOI: 10.23804/ejpd.2021.22.02.4

Abstract

During the last three decades, fluoride varnishes have been recognised as effective strategies for caries prevention in the young-child population and have contributed to a decrease in its prevalence worldwide. The present study aimed to assess in vitro the level of cytotoxicity and genotoxicity in human primary pulp fibroblasts (DPFs) of two NaF varnishes.
Four experimental assays were carried out (MTS, Mitotracker® system [mitochondrial function and morphology], Live/Dead®, and Comet) to assess the morphology, viability, and genotoxicity of two NaF varnishes (Duraphat® and Clinpro White®, both at two different concentrations). The essays were conducted on cultured pulp fibroblasts, grouped in four experimental and two control groups. Collected data were analysed by one-way ANOVA followed by the post hoc Bonferroni test.
Some morphological changes of DPFs could be detected after the NaFVs stimulation. Most DPFs incubated in Duraphat (22.6 mg/L) maintained their morphological characteristics, except for a small decrease in cell size and shorter cytoplasmic projections (filopodia); DPFs treated with Clinpro White Varnish (22.6 mg/L) presented a morphology and size similar to the control group. DPFs exposed to Duraphat (113 mg/L) exhibited significant morphological alterations with considerable cell size increases and DPFs treated with Clinpro White Varnish (113 mg/L) showed a slight cell size increase without noticeable morphological anomalies. The Duraphat (22.6 mg/L) and Clinpro White Varnish (22.6 mg/L) groups promoted 31% and 35% cell proliferation, respectively, whereas DPFs proliferation with Duraphat (113 mg/L) decreased up to 59%, and cell proliferation with Clinpro White Varnish (113 mg/L) was similar to that of control.
All tested varnishes induced changes in the fibroblastic mitochondria. In general, Duraphat was less biocompatible and caused a change in the number of mitochondria compared to Clinpro White Varnish.


The ability of dual whitening anti-caries mouthrinses to remove extrinsic staining and enhance caries lesion remineralization - An in vitro study

Ahid A Al-Shahrani, John A Levon, Anderson T Hara, Qing Tang, Frank Lippert
PMID: 34059305   DOI: 10.1016/j.jjodo.2020.100022

Abstract

This laboratory study investigated the ability of dual whitening anti-caries mouthrinses to remove extrinsic staining from artificially stained caries lesions and to enhance their remineralization and fluoridation.
Early caries lesions were created in bovine enamel specimens. The lesions were artificially stained and pH cycled for 10 days with the daily cycling regimen consisting of twice daily 60s-treatments with one of 11 mouthrinses, a 4-h demineralization period and artificial saliva treatments in between. Mouthrinses were eight commercially available products, all containing 100ppm fluoride but utilizing hydrogen peroxide, pyro-, tri- or hexametaphosphate salts and/or sodium bicarbonate. The three control mouthrinses were 100ppm fluoride, 30 % hydrogen peroxide and deionized water. Enamel color changes (ΔE) were determined spectrophotometrically. Vickers surface microhardness (VHN) was used to determine lesion remineralization. Enamel fluoride content (EFC) was determined using the microbiopsy technique. Data were analyzed using ANOVA.
ΔE was significantly different among groups (p=0.0045). Thirty percent hydrogen peroxide was superior to all other mouthrinses, while there were no differences between commercial mouthrinses and deionized water. There were small, directional but non-significant differences between commercial mouthrinses with those containing hydrogen peroxide providing better whitening. There were no significant differences between mouthrinses in their ability to remineralize caries lesions (p=0.2898). EFC differed among groups (p<0.0001), with the two mouthrinses containing pyrophosphate salts having lower EFC than all but the deionized water group.
Artificially stained caries lesions show reduced susceptibility to fluoride remineralization and whitening effects of commercial whitening and anti-caries mouthrinses.
Artificially stained caries lesions appear to require stronger than over-the-counter interventions to successfully whiten and remineralizing them.


Hesperidin protects liver and kidney against sodium fluoride-induced toxicity through anti-apoptotic and anti-autophagic mechanisms

Cuneyt Caglayan, Fatih Mehmet Kandemir, Ekrem Darendelioğlu, Sefa Küçükler, Adnan Ayna
PMID: 34147482   DOI: 10.1016/j.lfs.2021.119730

Abstract

High dose of fluoride intake is associated with toxic effects on liver and kidney tissues. One approach to tackle these toxicities is using natural antioxidants as supplements. This study evaluated the ameliorative effects of hesperidin (HSP) against sodium fluoride (NaF)-induced hepatotoxicity and nephrotoxicity in wistar albino rats.
In the present study, the rats were randomly allocated into five groups of seven male rats each group: control, NaF (600 ppm), HSP-200, NaF + HSP-100 and NaF + HSP 200.
Hepatic and renal injuries induced by NaF were confirmed by the alteration in kidney function parameters in the serum (urea and creatinine), levels of liver enzymes (ALT, ALP and AST), activities of the antioxidant enzymes (SOD, CAT and GPx) and levels of inflammatory markers (NF-κB, IL-1β and TNF-α). NaF also inhibited PI3K/Akt/mTOR pathway, increased levels of autophagic markers (Beclin-1, LC3A and LC3B) and expression levels of apoptotic and anti-apoptotic proteins (Bax, Bcl-2, cytochrome c, p53 and procaspase-3) in the liver and kidney tissues. Administration of HSP concurrently with NaF significantly ameliorated the deviation in the above-studied parameters.
The results of the current study revealed that HSP could be used as a beneficial adjuvant that confers protection against NaF-induced liver and kidney damage through antioxidant, anti-inflammatory, anti-apoptotic and anti-autophagic mechanisms.


Evaluation of synergistic image registration for motion-corrected coronary NaF-PET-MR

Johannes Mayer, Yining Jin, Thomas-Heinrich Wurster, Marcus R Makowski, Christoph Kolbitsch
PMID: 33966463   DOI: 10.1098/rsta.2020.0202

Abstract

Coronary artery disease (CAD) is caused by the formation of plaques in the coronary arteries and is one of the most common cardiovascular diseases. NaF-PET can be used to assess plaque composition, which could be important for therapy planning. One of the main challenges of NaF-PET is cardiac and respiratory motion which can strongly impair diagnostic accuracy. In this study, we investigated the use of a synergistic image registration approach which combined motion-resolved MR and PET data to estimate cardiac and respiratory motion. This motion estimation could then be used to improve the NaF-PET image quality. The approach was evaluated with numerical simulations and
scans of patients suffering from CAD. In numerical simulations, it was shown, that combining MR and PET information can improve the accuracy of motion estimation by more than 15%. For the
scans, the synergistic image registration led to an improvement in uptake visualization. This is the first study to assess the benefit of combining MR and NaF-PET for cardiac and respiratory motion estimation. Further patient evaluation is required to fully evaluate the potential of this approach. This article is part of the theme issue 'Synergistic tomographic image reconstruction: part 1'.


Improved identification of abdominal aortic aneurysm using the Kernelized Expectation Maximization algorithm

Daniel Deidda, Mercy I Akerele, Robert G Aykroyd, Marc R Dweck, Kelley Ferreira, Rachael O Forsythe, Warda Heetun, David E Newby, Maaz Syed, Charalampos Tsoumpas
PMID: 33966459   DOI: 10.1098/rsta.2020.0201

Abstract

Abdominal aortic aneurysm (AAA) monitoring and risk of rupture is currently assumed to be correlated with the aneurysm diameter. Aneurysm growth, however, has been demonstrated to be unpredictable. Using PET to measure uptake of [
F]-NaF in calcified lesions of the abdominal aorta has been shown to be useful for identifying AAA and to predict its growth. The PET low spatial resolution, however, can affect the accuracy of the diagnosis. Advanced edge-preserving reconstruction algorithms can overcome this issue. The kernel method has been demonstrated to provide noise suppression while retaining emission and edge information. Nevertheless, these findings were obtained using simulations, phantoms and a limited amount of patient data. In this study, the authors aim to investigate the usefulness of the anatomically guided kernelized expectation maximization (KEM) and the hybrid KEM (HKEM) methods and to judge the statistical significance of the related improvements. Sixty-one datasets of patients with AAA and 11 from control patients were reconstructed with ordered subsets expectation maximization (OSEM), HKEM and KEM and the analysis was carried out using the target-to-blood-pool ratio, and a series of statistical tests. The results show that all algorithms have similar diagnostic power, but HKEM and KEM can significantly recover uptake of lesions and improve the accuracy of the diagnosis by up to 22% compared to OSEM. The same improvements are likely to be obtained in clinical applications based on the quantification of small lesions, like for example cancer. This article is part of the theme issue 'Synergistic tomographic image reconstruction: part 1'.


Peter Sang Uk Park, William Y Raynor, Yusha Sun, Thomas J Werner, Chamith S Rajapakse, Abass Alavi
PMID: 34204387   DOI: 10.3390/ijms22126504

Abstract

In a healthy body, homeostatic actions of osteoclasts and osteoblasts maintain the integrity of the skeletal system. When cellular activities of osteoclasts and osteoblasts become abnormal, pathological bone conditions, such as osteoporosis, can occur. Traditional imaging modalities, such as radiographs, are insensitive to the early cellular changes that precede gross pathological findings, often leading to delayed disease diagnoses and suboptimal therapeutic strategies.
F-sodium fluoride (
F-NaF)-positron emission tomography (PET) is an emerging imaging modality with the potential for early diagnosis and monitoring of bone diseases through the detection of subtle metabolic changes. Specifically, the dissociated
F
is incorporated into hydroxyapatite, and its uptake reflects osteoblastic activity and bone perfusion, allowing for the quantification of bone turnover. While
F-NaF-PET has traditionally been used to detect metastatic bone disease, recent literature corroborates the use of
F-NaF-PET in benign osseous conditions as well. In this review, we discuss the cellular mechanisms of
F-NaF-PET and examine recent findings on its clinical application in diverse metabolic, autoimmune, and osteogenic bone disorders.


Explore Compound Types